Cas no 25747-08-4 (1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-)

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- structure
25747-08-4 structure
Product Name:1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-
N.o CAS:25747-08-4
MF:C20H13N3O7S
MW:439.398123502731
CID:279906
PubChem ID:3246023
Update Time:2025-04-19

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-
    • 2-HYDROXY-1-(1-HYDROXY-2-NAPHTHYLAZO)-6-NITRO-4-NAPHTHALENESULFONIC ACID
    • ACID MORDANT BLACK T
    • 1-(1-hydroxy-2-naphtylazo)-6-nitro-2-naphtol-4-sulfonic acid
    • 3-hydroxy-4-(1-hydroxy-[2]naphthylazo)-7-nitro-naphthalene-1-sulfonic acid
    • 3-Hydroxy-4-(1-hydroxy-[2]naphthylazo)-7-nitro-naphthalin-1-sulfonsaeure
    • 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic aci
    • 3-Hydroxy-4-[(1-hydroxynaphthalen-2-yl)azo]-7-nitro-1-naphthalenesulfonic acid
    • C.I. Mordant Black 11,free acid
    • C.I.Mordant Black II-Sa
    • C.I.Mordantblack11
    • Acid chrome black T
    • 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid
    • C.I. Mordant black 11
    • BRD-K16233984-236-01-4
    • NS00083093
    • NSC-7223
    • NSC47712
    • SCHEMBL14860593
    • CHEMBL459510
    • NCGC00013074
    • NCIStruc1_001126
    • NCI60_041574
    • 3-Hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid
    • Chrome Black TK
    • Potting Black C
    • NCI7223
    • Solochrome Black
    • 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(1-hydroxy-2-naphthalenyl)diazenyl)-7-nitro-
    • CCG-37720
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-((1-hydroxy-2-naphthalenyl)azo)-7-nitro-
    • BC 78924
    • BDBM25317
    • CHEMBL1513643
    • 4-[(1-hydroxy-2-naphthalenyl)hydrazinylidene]-7-nitro-3-oxo-1-naphthalenesulfonic acid
    • Q27164048
    • EINECS 247-237-8
    • NCGC00013074-02
    • C.I. 14645
    • SCHEMBL1470827
    • 25747-08-4
    • Schultz No. 241
    • 3-hydroxy-4-[(E)-2-(1-hydroxynaphthalen-2-yl)diazen-1-yl]-7-nitronaphthalene-1-sulfonic acid
    • BDBM50461938
    • HSCI1_000309
    • 3-Hydroxy-4-((1-hydroxy-2-naphthyl)diazenyl)-7-(hydroxy(oxido)amino)-1-naphthalenesulfonic acid
    • Chrome Black T
    • DTXSID0067137
    • Chrome Black PB
    • 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)azo]-7-nitro-naphthalene-1-sulfonic acid
    • NCGC00096198-01
    • 3-Hydroxy-4-((1-hydroxy-2-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonic acid
    • ChemBridge nitronaphthalene-1-sulfonic acid, 14
    • NSC7223
    • Chrome Black TX
    • Diamond Black PT
    • SCHEMBL14860595
    • CHEBI:92292
    • 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonic acid
    • NCIStruc2_001169
    • GDHWAXDSTKHEAZ-UHFFFAOYSA-N
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1-hydroxy-2-naphthylazo)-7-nitro-
    • Inchi: 1S/C20H13N3O7S/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25/h1-10,24-25H,(H,28,29,30)/b22-21+
    • Chave InChI: GDHWAXDSTKHEAZ-QURGRASLSA-N
    • SMILES: S(C1C=C(C(=C2C=CC(=CC2=1)[N+](=O)[O-])/N=N/C1=CC=C2C=CC=CC2=C1O)O)(=O)(=O)O

Propriedades Computadas

  • Massa Exacta: 439.04700
  • Massa monoisotópica: 439.04742
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 905
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 11
  • XLogP3: 2.8
  • Superfície polar topológica: 159

Propriedades Experimentais

  • Cor/Forma: 黑褐色粉末
  • Densidade: 1.64
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.747
  • PSA: 173.75000
  • LogP: 6.57850
  • Solubilidade: 溶于水。微溶于乙醇、丙酮
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.